molecular formula C5H10O5 B584072 (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol CAS No. 288846-89-9

(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol

Cat. No. B584072
CAS RN: 288846-89-9
M. Wt: 151.136
InChI Key: SRBFZHDQGSBBOR-BMXLZLHDSA-N
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Description

(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol, also known as deuterium-labeled erythritol, is a sugar alcohol that has been increasingly used in scientific research. This compound is a deuterated analog of erythritol, which is a natural sweetener commonly found in fruits and fermented foods. The deuterium-labeled erythritol has become a valuable tool in metabolic studies due to its unique properties, such as its stability, non-toxicity, and low natural abundance.

Scientific Research Applications

Xylitol Production

D-[1-2H]xylose: is a key substrate in the production of xylitol , a sugar alcohol used as a sweetener. Xylose reductase (XR) enzymes convert xylose into xylitol, which has applications in food, biofuels, pharmaceuticals, medical, odontological, textiles, and cosmetics industries . The deuterium-labeled xylose can be used to trace the metabolic pathways and study the enzyme kinetics in detail.

Biofuel Production

The compound plays a significant role in biofuel production, particularly in the fermentation process where microorganisms like Saccharomyces cerevisiae are engineered to utilize D-xylose for ethanol production . The isotopic labeling with deuterium allows for precise tracking of xylose utilization and conversion rates, enhancing the efficiency of biofuel production.

Mechanism of Action

Target of Action

D-[1-2H]xylose, also known as (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . Its primary targets are enzymes involved in its metabolism, such as xylose isomerase . This enzyme is involved in D-xylose catabolism .

Mode of Action

D-[1-2H]xylose interacts with its target enzymes to undergo various metabolic transformations. For instance, it is converted into xylulose by xylose isomerase . This conversion is a crucial step in the metabolic pathway of D-xylose .

Biochemical Pathways

D-[1-2H]xylose is involved in several biochemical pathways. The first step in these pathways is the reduction of D-xylose into xylitol, followed by the oxidation of xylitol into xylulose . These transformations are considered metabolic regulators of D-xylose fermentation for xylitol production .

Pharmacokinetics

The pharmacokinetics of D-[1-2H]xylose involve its absorption, distribution, metabolism, and excretion (ADME). D-xylose is easily absorbed by the intestines . In patients with chronic renal failure, the nonrenal clearance of d-xylose is markedly reduced, and its absorption rate is slower .

Result of Action

The metabolism of D-[1-2H]xylose results in a variety of substrates that can serve important nutritional and biological purposes . For instance, the reduction of D-xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener substitute .

Action Environment

The action, efficacy, and stability of D-[1-2H]xylose can be influenced by various environmental factors. For instance, the perception of environmental D-xylose by certain bacterial complexes initiates the metabolism of D-xylose . This perception is crucial for the utilization and metabolic modification of D-xylose in bacteria .

properties

IUPAC Name

(3R,4S,5R)-2-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-BMXLZLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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